CID 78066850

Description

CID 78066850 is a unique identifier in the PubChem database for a specific chemical compound. For example, similar compounds in the evidence (e.g., betulin derivatives in Figure 8 of ) are analyzed for substrate specificity, inhibitory activity, and structural features .

Properties

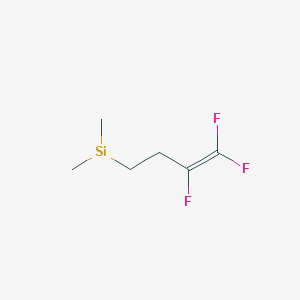

Molecular Formula |

C6H10F3Si |

|---|---|

Molecular Weight |

167.22 g/mol |

InChI |

InChI=1S/C6H10F3Si/c1-10(2)4-3-5(7)6(8)9/h3-4H2,1-2H3 |

InChI Key |

QIFMHRXTMOEVRF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)CCC(=C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78066850 involves specific synthetic routes and reaction conditions. These methods typically include a series of chemical reactions that transform starting materials into the desired compound. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to maximize efficiency and minimize costs while ensuring the high quality of the final product. The specific methods used can include batch or continuous flow processes, depending on the scale of production.

Chemical Reactions Analysis

Types of Reactions

CID 78066850 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of new functional groups.

Reduction: This reaction involves the gain of electrons, which can lead to the conversion of functional groups to different states.

Substitution: In this reaction, one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

CID 78066850 has a wide range of applications in scientific research, including:

Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.

Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.

Medicine: this compound has potential therapeutic applications, including drug development and disease treatment.

Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78066850 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact mechanism can vary, but it often involves binding to specific proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds, particularly through structural analysis, mass spectrometry (MS), and biological activity. Below is a generalized framework for comparing CID 78066850 with analogs:

Structural Comparison

Compounds with similar PubChem IDs (e.g., CID 72326 [betulin], CID 64971 [betulinic acid]) are often compared using 2D/3D structural overlays and functional group analysis. For example:

- 3-O-caffeoyl betulin (CID 10153267) differs from betulin (CID 72326) by the addition of a caffeoyl group, altering its hydrophobicity and binding affinity .

- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) share a steroid backbone but differ in side-chain modifications, affecting their roles as substrates .

Mass Spectrometry (MS) Profiling

- Collision-Induced Dissociation (CID): Used to fragment ions and compare structural fingerprints. For example, CID voltage and charge state correlate with oligonucleotide fragmentation patterns (, Figure 2A-B) .

- Source-CID in LC-ESI-MS: Applied to differentiate isomers like ginsenosides (e.g., Rf vs. pseudoginsenoside F11) based on fragmentation pathways .

Pharmacological Comparisons

Similar frameworks could evaluate therapeutic compounds .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: MS/MS Fragmentation Parameters

Key Research Findings

- Structural Modifications Drive Activity: Betulin derivatives (CID 72326 vs. CID 64971) show that carboxylation enhances inhibitory potency against OATP1B1 .

- Isomer Differentiation: Source-CID in LC-ESI-MS distinguishes ginsenosides with identical molecular weights but distinct biological effects .

- Clinical Relevance: Compounds like irbesartan (CID 3749) and troglitazone (CID 5591) are repurposed as inhibitors, highlighting the importance of comparative pharmacological profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.